molecular formula C9H5F5O B14902147 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol

2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14902147
M. Wt: 224.13 g/mol
InChI Key: NTQRQRFDSNEBDI-UHFFFAOYSA-N
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Description

2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with the molecular formula C₉H₅F₅O. This compound is characterized by the presence of five fluorine atoms and a hydroxyl group attached to an indene backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indene derivative. One common method includes the reaction of 2,3-dihydro-1H-inden-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2,3,3,6-pentafluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce a non-fluorinated indene derivative.

Scientific Research Applications

2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through its hydroxyl group and fluorine atoms. The hydroxyl group can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions such as van der Waals forces and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-ol: Lacks the fluorine atoms, making it less reactive and less stable compared to the pentafluorinated derivative.

    2,2,3,3,3-Pentafluoro-1-propanol: Contains a similar pentafluorinated structure but with a different backbone, leading to different chemical properties and reactivity.

    1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains additional methyl groups, which can affect its steric properties and reactivity.

Uniqueness

2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms on an indene backbone. This unique structure imparts specific chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

2,2,3,3,6-pentafluoro-1H-inden-1-ol

InChI

InChI=1S/C9H5F5O/c10-4-1-2-6-5(3-4)7(15)9(13,14)8(6,11)12/h1-3,7,15H

InChI Key

NTQRQRFDSNEBDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C(C2(F)F)(F)F)O

Origin of Product

United States

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